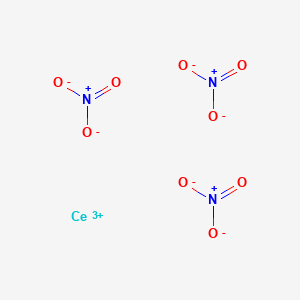
Di(pyridin-4-yl)amine
Overview
Description
Di(pyridin-4-yl)amine, also known as 4,4’-dipyridylamine, is a compound with the molecular formula C10H9N3. It is a derivative of pyridine, characterized by two pyridine rings connected through an amine group at the 4-position of each ring. This compound is known for its applications in organic synthesis and medicinal chemistry due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di(pyridin-4-yl)amine can be synthesized through various methods. One common approach involves the reaction of 4-aminopyridine with 4-chloropyridine under basic conditions. The reaction typically requires a solvent such as ethanol and a base like potassium carbonate. The mixture is heated to reflux, leading to the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Di(pyridin-4-yl)amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxide derivatives, while substitution reactions can produce various functionalized pyridine derivatives .
Scientific Research Applications
Di(pyridin-4-yl)amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of di(pyridin-4-yl)amine involves its interaction with various molecular targets. In biological systems, it can bind to specific enzymes or receptors, modulating their activity. The compound’s ability to form coordination complexes with metal ions also plays a crucial role in its mechanism of action. These complexes can participate in redox reactions and other biochemical processes .
Comparison with Similar Compounds
4-aminopyridine: A precursor in the synthesis of di(pyridin-4-yl)amine.
4-chloropyridine: Another precursor used in its synthesis.
N-(pyridin-4-yl)pyridin-4-amine: A structurally similar compound with different functional groups
Uniqueness: this compound is unique due to its dual pyridine structure connected through an amine group. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to form stable coordination complexes with metal ions sets it apart from other similar compounds .
Properties
IUPAC Name |
N-pyridin-4-ylpyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10/h1-8H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDWIKPVYQSPYIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1NC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80280000 | |
| Record name | Di-4-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1915-42-0 | |
| Record name | 1915-42-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15067 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-4-pyridylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80280000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(4-pyridyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Di(pyridin-4-yl)amine contribute to the development of nonlinear optical materials?
A: this compound, often abbreviated as dpa, plays a crucial role as a structure-directing agent in synthesizing materials with desirable nonlinear optical (NLO) properties. [, ] In particular, it acts as an A-site cation in hybrid organic-inorganic compounds. [] Its rigid structure and ability to form robust hydrogen bonds influence the crystal packing and symmetry of the resulting materials. Achieving noncentrosymmetric structures is vital for second harmonic generation (SHG), a key phenomenon in NLO. []
Q2: Can you provide specific examples of how this compound has been used in material synthesis?
A: Certainly. In one study, this compound was employed in the synthesis of a series of uranium coordination polymers with varying structural dimensionality. [] For instance, in compound 1, (H2dpa)UO2L·3H2O, dpa acts as a template, directing the formation of ribbon structures. [] This highlights the versatility of dpa in constructing materials with distinct architectures. Another study investigated the impact of halogen substitution on the NLO properties of (C10H11N3)PbX4, where X represents Cl or Br. [] The presence of dpa, as part of the larger cation, alongside modifications in halogen atoms, influenced the distortion of PbX6 octahedra, directly impacting SHG effects. []
Q3: What are the future research directions for this compound in materials science?
A3: Future research could explore the use of this compound in:
- Fine-tuning NLO properties: Systematic studies on how modifications to the dpa structure itself influence the NLO response of resulting materials would be valuable. []
- Expanding applications: Exploring the incorporation of dpa in different classes of materials beyond uranium-based coordination polymers could lead to new functionalities. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















